molecular formula C11H11F5N2 B12072613 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline

4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B12072613
M. Wt: 266.21 g/mol
InChI Key: JPVKGKMMTWSVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline is a synthetic organic compound characterized by the presence of both difluoropyrrolidine and trifluoromethylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of 3,3-Difluoropyrrolidine: This can be achieved through the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Coupling with 3-(trifluoromethyl)aniline: The difluoropyrrolidine is then coupled with 3-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of corresponding nitro or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline or pyrrolidine derivatives.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.

    Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)aniline
  • 3-(Trifluoromethyl)aniline
  • 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoropyrrolidine and trifluoromethylaniline groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F5N2

Molecular Weight

266.21 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H11F5N2/c12-10(13)3-4-18(6-10)9-2-1-7(17)5-8(9)11(14,15)16/h1-2,5H,3-4,6,17H2

InChI Key

JPVKGKMMTWSVLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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